4-Nitro-2,3,5,6-tetrachlorophenol

Description

Significance of Highly Substituted Phenolic Compounds in Organic and Environmental Chemistry

Highly substituted phenolic compounds represent a critical area of study in both organic and environmental chemistry. Their diverse applications and environmental presence necessitate a thorough understanding of their properties and interactions. In industrial settings, these compounds serve as essential intermediates in the synthesis of a wide array of products, including pesticides, dyes, and pharmaceuticals. dcceew.gov.augoogleapis.com Phenols, in general, are used in the production of resins for the construction, automotive, and appliance industries, and also act as disinfectants in household cleaning products. lsrca.on.ca

From an environmental perspective, substituted phenols are recognized as significant pollutants. nih.gov They can be released into the atmosphere from industrial combustion processes and into water bodies through industrial waste discharges. lsrca.on.ca While some phenols can arise from natural processes like the decomposition of plant matter, pollution from these compounds is primarily from man-made sources. lsrca.on.ca The environmental impact of these compounds is a major concern, with many, such as various chlorophenols and nitrophenols, being classified as priority pollutants by environmental agencies. nih.gov Their presence in the environment can lead to contamination of soil and water, posing risks to various ecosystems. ontosight.ai

Unique Structural Attributes and Chemical Properties of 4-Nitro-2,3,5,6-tetrachlorophenol Pertinent to Research Investigations

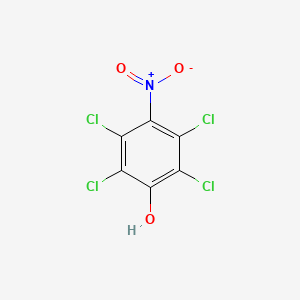

This compound is a highly substituted phenolic compound with distinct structural features that drive its chemical behavior and research interest. Its molecular structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group, a nitro (-NO2) group, and four chlorine (-Cl) atoms. The presence and positioning of these functional groups impart specific properties to the molecule.

The nitro group, being a strong electron-withdrawing group, significantly influences the acidity of the phenolic hydroxyl group. This effect, combined with the inductive electron-withdrawing effects of the four chlorine atoms, makes this compound a relatively acidic phenol (B47542). The stability of the corresponding phenoxide ion is enhanced through resonance and inductive effects, which facilitates the deprotonation of the hydroxyl group. khanacademy.org

The physical properties of this compound are also a direct consequence of its structure. It is a crystalline solid at room temperature and exhibits solubility in various organic solvents. ontosight.ai Its high degree of halogenation contributes to its chemical stability and persistence in various environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6HCl4NO3 | chemsrc.com |

| Molecular Weight | 276.889 g/mol | chemsrc.comchemsrc.com |

| Melting Point | 180-182°C | ontosight.ai |

| Boiling Point | Decomposes before boiling | ontosight.ai |

| Density | 1.321 g/cm³ | chemsrc.comchemsrc.com |

| Solubility | Slightly soluble in water; Soluble in ethanol, methanol (B129727), and other organic solvents. Soluble in benzene. | ontosight.aidcceew.gov.au |

| LogP | 4.43720 | chemsrc.comchemsrc.com |

| Refractive Index | 1.663 | chemsrc.comchemsrc.com |

Overview of Research Trajectories for Halogenated and Nitrated Phenols

Research into halogenated and nitrated phenols has followed several key trajectories, largely driven by their environmental prevalence and toxicological significance. A significant body of research has focused on their detection, quantification, and remediation in various environmental matrices. Advanced analytical techniques are employed to monitor their levels in air, water, and soil. researchgate.net

Another major research avenue is the study of their degradation pathways. Halogenated phenols are known to be persistent environmental pollutants, and their removal is a significant challenge. rsc.org Research has explored various degradation methods, including advanced oxidation processes (AOPs) involving ozone and UV radiation, to break down these compounds into less harmful substances. nih.gov The role of microorganisms in the biodegradation of chlorophenols is also an active area of investigation.

Furthermore, the atmospheric chemistry of nitrated phenols is a subject of ongoing research. These compounds can be formed in the atmosphere through the reaction of phenols with nitrogen oxides. researchgate.net Studies have investigated their sources, including direct emissions from combustion and secondary formation, as well as their atmospheric transport and fate. researchgate.netcopernicus.orgcopernicus.orgsdu.edu.cn

Rationale for Focused Academic Inquiry into this compound

The focused academic inquiry into this compound is justified by several factors. As a member of the class of nitrophenols, it possesses herbicidal and fungicidal properties, making it a compound of interest in agricultural chemistry. ontosight.ai Its use as an intermediate in the synthesis of pesticides underscores its industrial relevance. ontosight.ai

From a fundamental chemical perspective, its highly substituted nature provides a model system for studying the interplay of multiple functional groups on the reactivity and properties of an aromatic ring. The combined electronic effects of the nitro and chloro substituents present a complex case for understanding structure-activity relationships.

Moreover, its status as a potential environmental contaminant necessitates detailed investigation. Understanding its environmental behavior, including its persistence, mobility, and potential for bioaccumulation, is crucial for assessing its ecological risk. The study of its degradation processes can inform the development of effective remediation strategies for sites contaminated with this and similar compounds.

Structure

3D Structure

Properties

CAS No. |

4824-72-0 |

|---|---|

Molecular Formula |

C6HCl4NO3 |

Molecular Weight |

276.9 g/mol |

IUPAC Name |

2,3,5,6-tetrachloro-4-nitrophenol |

InChI |

InChI=1S/C6HCl4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H |

InChI Key |

KTOJSFDUFPFOBF-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 4 Nitro 2,3,5,6 Tetrachlorophenol

Established Synthetic Routes and Chemical Transformations Leading to 4-Nitro-2,3,5,6-tetrachlorophenol

Traditional methods for synthesizing this compound rely on foundational organic reactions. These established routes are characterized by their reaction mechanisms and the specific starting materials employed.

A primary and direct method for the synthesis of this compound is the nitration of 2,3,5,6-tetrachlorophenol (B165523). This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the aromatic ring of the tetrachlorophenol. The reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The conditions for this reaction must be carefully managed to ensure the selective nitration at the 4-position of the phenol (B47542) ring.

An alternative approach involves the chlorination of nitrophenols that already possess the nitro group at the desired 4-position. This method is contingent on the availability of a suitable nitrophenol precursor. The chlorination process can be challenging due to the deactivating effect of the nitro group on the benzene (B151609) ring. google.com However, the use of gaseous chlorine in the molten state, catalyzed by an amine, has been shown to be an effective method for the chlorination of nitrophenols to produce monochloro- or dichloronitrophenols. google.com While this specific patent focuses on the preparation of compounds like 2,6-dichloro-4-nitrophenol, the principles can be extended to the synthesis of more highly chlorinated nitrophenols. google.com The process involves bubbling chlorine gas through the molten nitrophenol in the presence of a primary, secondary, or tertiary amine catalyst. google.com

Modern Synthetic Innovations and Methodological Advancements

Recent advancements in chemical synthesis have led to the development of more efficient, selective, and environmentally benign methods for preparing compounds like this compound.

The principles of green chemistry are increasingly being applied to the synthesis of nitrophenols to minimize the use and generation of hazardous substances. researchgate.net One area of focus is the use of nanoparticle catalysts. For example, gold nanoparticles have been utilized for the reduction of 4-nitrophenol (B140041), a related compound. nih.gov While this is a reduction rather than a synthesis of the title compound, it highlights the potential of nanocatalysis in the broader field of nitrophenol chemistry. The development of solvent-free or more environmentally friendly solvent systems is another key aspect of green synthetic chemistry.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The synthesis of this compound, a highly substituted phenol, necessitates carefully controlled reaction conditions to achieve satisfactory yields and selectivity. The primary routes to this compound involve either the nitration of 2,3,5,6-tetrachlorophenol or the exhaustive chlorination of 4-nitrophenol. Both pathways present distinct challenges due to the electronic nature of the substituted benzene ring.

The nitration of a tetrachlorophenol isomer is a common strategy. The four electron-withdrawing chlorine atoms and the hydroxyl group significantly influence the regioselectivity of the incoming nitro group. The hydroxyl group is a powerful ortho-, para-director; however, with all ortho and para positions to the hydroxyl group being occupied by chlorine atoms, the reaction conditions must be forcing to achieve nitration. The reaction is typically carried out using a nitrating agent such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Optimization of this process involves a delicate balance of several parameters:

Temperature: Lower temperatures are generally favored to control the exothermic nature of the reaction and to minimize the formation of oxidized by-products and other isomers. However, due to the deactivated nature of the substrate, some heating may be necessary to drive the reaction to completion.

Reaction Time: Sufficient reaction time is crucial to ensure the maximum conversion of the starting material. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal duration.

Concentration of Reagents: The concentration of nitric acid and the ratio of the nitrating agent to the substrate are critical. An excess of the nitrating agent can lead to the formation of undesired by-products and increase safety risks.

An alternative, though less common, approach is the exhaustive chlorination of 4-nitrophenol. The nitro group is a meta-director and strongly deactivating, making the introduction of four chlorine atoms challenging. This process typically requires a robust chlorinating agent and a catalyst.

The following table summarizes hypothetical reaction conditions for the nitration of 2,3,5,6-tetrachlorophenol, based on analogous reactions for similar compounds.

| Parameter | Condition | Rationale |

| Starting Material | 2,3,5,6-Tetrachlorophenol | Precursor with the desired chlorine substitution pattern. |

| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | Source of the nitronium ion. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Promotes the formation of the nitronium ion. |

| Solvent | Excess Sulfuric Acid or an inert solvent like dichloromethane | Serves as a medium for the reaction and helps to control the temperature. |

| Temperature | 0-25 °C | To control the reaction rate and minimize by-product formation. |

| Reaction Time | 2-6 hours | To allow for complete conversion of the starting material. |

Formation and Mitigation of Synthetic By-products

Isomeric By-products:

In the synthesis of nitrophenols, the formation of isomers is a common issue. For instance, in the nitration of less substituted chlorophenols, a mixture of ortho- and para-nitro isomers is often obtained. While the substitution pattern of 2,3,5,6-tetrachlorophenol directs nitration to the 4-position, incomplete chlorination of the starting phenol in the chlorination route can lead to the formation of other nitrated chlorophenol isomers. For example, if 2,3,5-trichlorophenol (B165520) is present as an impurity, its nitration could lead to the formation of dinitro-trichlorophenol or other isomers.

Polychlorinated Compounds:

If the synthesis involves the chlorination of 4-nitrophenol, incomplete chlorination will result in a mixture of mono-, di-, and trichlorinated 4-nitrophenols. Conversely, in some manufacturing processes of chlorinated phenols, higher chlorinated phenols can be formed. For instance, in the production of pentachlorophenol (B1679276), various tetrachlorophenol isomers are common impurities.

Dioxin Precursors from Chlorination Processes:

A significant concern in the production of chlorinated phenols is the potential for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which are highly toxic compounds. usda.gov These can be formed at high temperatures, especially in the presence of a base, through the condensation of two chlorophenol molecules. usda.gov The production of 2,3,4,6-tetrachlorophenol (B30399), for example, is expected to yield trace amounts of various hexachlorodibenzo-p-dioxins. usda.gov While specific data for this compound is limited, it is plausible that similar condensation reactions could occur under certain synthetic conditions, leading to the formation of nitrated and chlorinated dioxin-like compounds.

Mitigation Strategies:

Several strategies can be employed to minimize the formation of these by-products:

Purity of Starting Materials: Using highly pure starting materials is crucial to prevent the formation of isomeric and other polychlorinated by-products.

Control of Reaction Conditions: Strict control over temperature, reaction time, and stoichiometry can significantly improve the selectivity of the desired product. paspk.org For example, maintaining a low temperature during nitration can reduce the rate of side reactions.

Purification Techniques: After the reaction, a robust purification strategy is necessary to remove any formed by-products. Techniques such as recrystallization, column chromatography, or sublimation can be employed to isolate the pure this compound. For instance, sublimation has been used to remove isomeric by-products in the synthesis of other nitrated dichlorophenols. prepchem.com

The following table outlines potential by-products and corresponding mitigation strategies.

| By-product Category | Specific Examples | Formation Pathway | Mitigation Strategy |

| Other Isomers | 2-Nitro-3,4,5,6-tetrachlorophenol | Incomplete chlorination of precursor or non-selective nitration. | Use of highly pure starting materials, optimization of reaction conditions (e.g., catalyst, temperature). |

| Polychlorinated Compounds | Trichloronitrophenols, Pentachloronitrophenol | Incomplete or excessive chlorination of the aromatic ring. | Precise control of stoichiometry of the chlorinating agent, monitoring of reaction progress. |

| Dioxin Precursors | Nitrated Polychlorinated Diphenoxy Phenols | Condensation of chlorophenol molecules at elevated temperatures. | Maintaining low reaction temperatures, avoiding strongly basic conditions, post-synthesis purification. |

Chemical Reactivity and Transformation Mechanisms of 4 Nitro 2,3,5,6 Tetrachlorophenol

Fundamental Chemical Reactions and Reaction Kinetics

The chemical behavior of 4-Nitro-2,3,5,6-tetrachlorophenol is characterized by a highly electron-deficient aromatic ring, which makes it resistant to certain reactions while promoting others.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of these reactions are highly dependent on the substituents already present on the ring.

In the case of this compound, the aromatic ring is exceptionally deactivated towards electrophilic attack. This is due to the strong electron-withdrawing effects of both the four chlorine atoms (via induction) and the nitro group (via both induction and resonance). The nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position. However, in this molecule, all positions are occupied. The collective deactivating effect of five electron-withdrawing substituents makes the benzene (B151609) ring extremely electron-poor and thus highly resistant to attack by electrophiles. Consequently, electrophilic aromatic substitution reactions on this compound are not synthetically feasible under standard conditions.

Nucleophilic Aromatic Substitution Reactions at Chlorinated and Nitrated Positions

In stark contrast to its inertness towards electrophiles, the highly electron-deficient nature of the this compound ring makes it highly activated for nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks a carbon atom of the aromatic ring, leading to the displacement of a leaving group. The presence of strong electron-withdrawing groups, such as nitro and chloro groups, is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

At Chlorinated Positions: The four chlorine atoms are potential leaving groups. A nucleophile can attack one of the carbon atoms bearing a chlorine atom. The stability of the intermediate anion is enhanced by the delocalization of the negative charge onto the nitro group and the other chlorine atoms. The reaction proceeds via an addition-elimination mechanism. libretexts.org While specific kinetic data for this compound is scarce, the principles are well-established from studies on similar compounds like 1-chloro-2,4-dinitrobenzene, which reacts readily with nucleophiles at room temperature. libretexts.org

At the Nitrated Position: The nitro group can also act as a leaving group in SNAr reactions, particularly when it is located at a position activated by other electron-withdrawing groups. This has been observed in various nitroaromatic compounds. youtube.com In some cases, the nucleofugality (leaving group ability) of the nitro group can be higher than that of halogens. nih.gov Therefore, it is plausible that a strong nucleophile could displace the nitro group from the 4-position of the target molecule to yield 2,3,5,6-tetrachlorophenol (B165523) derivatives. The reaction with a nucleophile like the hydroxide (B78521) ion (OH⁻) would lead to the formation of 2,3,5,6-tetrachlorophenol.

The general mechanism for nucleophilic aromatic substitution is as follows:

Addition Step: The nucleophile attacks the electron-deficient carbon atom, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination Step: The leaving group (either a chloride ion or a nitrite (B80452) ion) departs, restoring the aromaticity of the ring.

The rate of these reactions is generally second order, being first order in both the substrate and the nucleophile.

Oxidation Pathways and Mechanisms (e.g., radical reactions)

The oxidation of this compound, particularly in environmental contexts, typically proceeds through advanced oxidation processes (AOPs). wikipedia.org These methods generate highly reactive species, most notably hydroxyl radicals (•OH), which can attack the aromatic ring. wikipedia.orgnih.gov

Studies on the oxidation of various tetrachlorophenols, including the 2,3,5,6-isomer, by manganese dioxide (MnO₂) have shown that the reaction occurs at the mineral's surface. oup.comnih.gov The mechanism involves the formation of a surface complex, followed by electron transfer to generate a phenoxyl radical. These radicals can then undergo oxidative coupling to form dimeric and trimeric products, such as polychlorinated phenoxyphenols and chlorinated polyhydroxybiphenyls. oup.comnih.gov The reaction rates are influenced by pH and the specific positions of the chlorine atoms. oup.com

In systems containing nitrite, the oxidation of chlorophenols by sulfate (B86663) radicals (SO₄•⁻) can lead to the formation of toxic chloronitrophenols. researchgate.net This proceeds via the formation of a phenoxyl radical, which then couples with nitrogen dioxide radicals (•NO₂). researchgate.net

Table 1: Reactivity of Tetrachlorophenol Isomers with Manganese Dioxide This table is based on data for analogous tetrachlorophenol compounds to illustrate expected reactivity trends.

| Isomer | Relative Transformation Rate | Major Products |

|---|---|---|

| 2,3,4,6-Tetrachlorophenol (B30399) | Faster | Monomeric and Dimeric Products |

| 2,3,5,6-Tetrachlorophenol | Slower | Dimeric and Trimeric Products |

| 2,3,4,5-Tetrachlorophenol | Slowest | Dimeric and Trimeric Products |

Source: Adapted from studies on tetrachlorophenol oxidation. oup.comnih.gov

Reduction Pathways and Mechanisms (e.g., nitro group reduction, reductive dechlorination)

This compound can undergo reduction at two different sites: the nitro group and the chlorinated ring.

Nitro Group Reduction: The nitro group is readily reduced to an amino group (-NH₂). This transformation is a common reaction for nitroaromatic compounds and can be achieved using various reducing agents. A widely studied model reaction is the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol, often using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of a metal catalyst. nih.govmdpi.com The reaction is typically pseudo-first-order with respect to the nitrophenol when the reducing agent is in large excess. researchgate.net This reduction would convert this compound into 4-Amino-2,3,5,6-tetrachlorophenol.

Reductive Dechlorination: The chlorine atoms on the aromatic ring can be removed through reductive dechlorination. This process is particularly significant in anaerobic environmental settings, where microorganisms can utilize chlorinated compounds as electron acceptors in a process called dehalorespiration. nih.gov Studies on polychlorinated biphenyls (PCBs) have shown that microbes can sequentially remove chlorine atoms, typically from the meta and para positions first. oup.com This process converts highly chlorinated, more toxic compounds into less chlorinated ones that are more susceptible to further degradation. A similar microbial or chemical reductive dechlorination could potentially occur with this compound, leading to the formation of various lesser-chlorinated nitrophenols.

Photochemical Transformations and Photoreactivity

Photochemical reactions are initiated by the absorption of light. For this compound, this can lead to the degradation of the molecule through various pathways.

Direct Photolysis Mechanisms and Quantum Yield Studies

Direct photolysis occurs when a molecule absorbs light and undergoes a chemical reaction without the involvement of another photosensitizing molecule. For chlorophenols, the primary photochemical process is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. nih.gov This generates a phenyl radical and a chlorine radical.

The mechanism of direct photolysis for chlorophenols in aqueous solution typically involves the following steps:

Absorption of a photon (hν) by the chlorophenol molecule.

Homolytic fission of a C-Cl bond to form a chlorophenyl radical and a chlorine atom.

Subsequent reactions of these radical species with water, oxygen, or other molecules to form various products, including less chlorinated phenols, hydroquinones, and benzoquinones.

Table 2: Illustrative Quantum Yields for Photolysis of Related Aromatic Compounds This table presents data for analogous compounds to provide context for the expected quantum yield range.

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Conditions |

|---|---|---|---|

| Chloramphenicol (B1208) | 254-308 | ~0.03 | Aqueous solution |

| 4-Nitro-3-(trifluoromethyl)phenol | 255 | > 275 > 308 | Aqueous solution |

| Benzophenone-4 | 355 | (3.2-7.0) x 10⁻⁵ | pH 4-10 |

Source: Data compiled from studies on chloramphenicol nih.gov, fluorinated pesticides acs.org, and benzophenone-4. youtube.com

The presence of the nitro group in this compound likely influences its photochemistry, potentially opening up additional reaction pathways such as photoreduction of the nitro group or photosubstitution reactions.

Indirect Photochemical Reactions

Indirect photochemical reactions in the environment are primarily driven by reactive species such as hydroxyl radicals (•OH) and nitrate (B79036) radicals (•NO₃). While direct comprehensive studies on this compound are scarce, the behavior of related compounds provides insight into its likely transformation pathways.

Vapor-phase 2,3,5,6-tetrachlorophenol, a structurally similar compound, is anticipated to be degraded in the atmosphere through reactions with photochemically-produced hydroxyl radicals. nycu.edu.tw The estimated half-life for this atmospheric reaction is approximately 10 days. nycu.edu.tw Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading chlorinated and nitrated phenols. For instance, studies on 4-chloro-2-nitrophenol (B165678) have demonstrated its degradation through various AOPs, including UV/Fenton and UV/TiO₂, which rely on the action of hydroxyl radicals. nih.govresearchgate.net

The degradation of various chlorophenols through AOPs has been investigated. For example, the degradation of 2,4,6-trichlorophenol (B30397) has been studied using zero-valent iron to activate peroxides, which generate hydroxyl and sulfate radicals. nih.gov Interestingly, the degradation of 2,4,6-trichlorophenol by sulfate radicals has been shown to produce more highly chlorinated compounds, such as 2,3,4,6-tetrachlorophenol and 2,3,5,6-tetrachloro-1,4-benzenediol, indicating a potential for de novo formation of organohalogens. capes.gov.br

Quantum mechanical calculations on the nitration of 4-chlorophenol (B41353) suggest that the reaction with nitrogen dioxide radicals (•NO₂), which can be formed from nitrate radicals, proceeds via the abstraction of the phenolic hydrogen to form a phenoxy radical. researchgate.net This radical then reacts with another •NO₂ molecule to yield the nitrated phenol (B47542). researchgate.net

Interactive Data Table: Degradation of Related Phenolic Compounds by Advanced Oxidation Processes

Below is a summary of findings on the degradation of phenolic compounds structurally related to this compound using various AOPs.

| Compound | AOP Method | Key Findings | Reference |

| 4-chloro-2-nitrophenol | UV/Fenton, UV/TiO₂, UV/H₂O₂ | Degradation order: UV/Fenton > UV/TiO₂ > UV/H₂O₂. UV/Fenton was most effective for partial mineralization. | nih.govresearchgate.net |

| 4-Nitrophenol | Fenton Process | Over 99% decomposition with 5 mM H₂O₂ and 5 mg/L Fe²⁺. Mineralization to CO₂ was approximately 33%. | nycu.edu.twresearchgate.net |

| 2,4,6-trichlorophenol | ZVI/Peroxides (PMS, H₂O₂, PS) | Degradation efficiency order: H₂O₂ ≥ PMS > PS. Optimal degradation at pH 3.2. | nih.gov |

| 2,4,6-trichlorophenol | Co(II)/Peroxymonosulfate (B1194676) (Sulfate radicals) | Formation of polychlorinated aromatics, including 2,3,4,6-tetrachlorophenol and 2,3,5,6-tetrachloro-1,4-benzenediol. | capes.gov.br |

Wavelength-Dependent Reactivity and Photoproduct Characterization

Regarding photoproducts, the degradation of tetrachlorophenol isomers and pentachlorophenol (B1679276) by Fenton reagents (a source of hydroxyl radicals) has been found to produce chlorinated quinoid intermediates and semiquinone radicals. The formation of tetrachlorinated quinoids, quinone-dioxetanes, and electronically excited carbonyl species are proposed to be critical intermediates in these degradation pathways.

While not a direct photoproduct, the metabolism of 2,3,5,6-tetrachlorophenol in biological systems has been shown to yield tetrachloro-p-hydroquinone. nycu.edu.tw

Thermal Decomposition Pathways and Products

Information regarding the specific thermal decomposition pathways and resulting products for this compound is limited. It is known that the compound decomposes before it reaches its boiling point. nih.gov

General studies on the thermal stability of halogenated phenols indicate that ortho- and para-substituted halophenols tend to be thermally unstable. The thermal decomposition of other complex chlorinated phenols, while not directly analogous, often proceeds through free-radical mechanisms, leading to a variety of smaller chlorinated and non-chlorinated molecules, and eventual char formation. For instance, the high-frequency ultrasonic irradiation of p-chlorophenol can induce cavitation, leading to high-temperature pyrolysis that degrades the molecule into inorganic products. nih.goveeer.org This suggests that under high-energy conditions, the aromatic ring of such compounds can be cleaved.

Environmental Transformation Pathways and Mechanistic Studies of 4 Nitro 2,3,5,6 Tetrachlorophenol

Abiotic Degradation Mechanisms in Environmental Matrices

The abiotic degradation of 4-Nitro-2,3,5,6-tetrachlorophenol, a compound not known to be of natural origin, is primarily driven by chemical reactions that occur in soil and water without microbial intervention. navy.mil These processes, including hydrolysis, photodegradation, and advanced oxidation, are critical in determining the compound's persistence and the nature of its transformation products.

Hydrolytic Transformations

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated aromatic compounds, this can involve the replacement of a chlorine atom with a hydroxyl group. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of other functional groups on the aromatic ring.

Research on the hydrolysis of other chlorinated phenols has shown that the process can be slow under typical environmental conditions. For example, long-term experiments on carbon tetrachloride and chloroform (B151607) have demonstrated that hydrolysis rates are highly dependent on temperature and pH, with half-lives that can extend to hundreds of years under certain conditions. pnnl.gov While not directly comparable, this underscores the potential for persistence of halogenated organic compounds in the absence of other degradation-promoting factors.

Photo-degradation in Aqueous and Atmospheric Phases

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. In the environment, this process is primarily driven by solar radiation. For compounds like this compound, photodegradation can occur in both aqueous and atmospheric environments.

In the atmosphere, nitrophenols can be formed through photochemical reactions of aromatic hydrocarbons with nitrogen oxides. cdc.gov Once present, they are subject to direct photolysis and reaction with photochemically generated oxidants. The atmospheric half-lives of nitrophenols are estimated to be in the range of 3 to 18 days. mdpi.com

In aqueous systems, the photodegradation of chlorophenols is influenced by pH, the degree of dissociation, and the presence of oxidants. nih.gov The process can involve dechlorination, oxidation, and dimerization. nih.gov Studies on 4-nitrophenol (B140041) have shown that it can be degraded by photocatalysis, a process often enhanced by the presence of a semiconductor catalyst like titanium dioxide (TiO2). frontiersin.org For instance, the photocatalytic degradation of 4-nitrophenol using a C,N-TiO2 catalyst under simulated sunlight followed first-order kinetics. frontiersin.org

The quantum yield and reaction rate constants for the photodegradation of chlorophenols are dependent on the number and position of the chlorine atoms on the phenolic ring. nih.gov While specific data for this compound is scarce, research on other chlorophenols indicates that direct photolysis is a viable degradation pathway. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly effective for the degradation of recalcitrant organic pollutants like this compound.

Several AOPs have been investigated for the degradation of nitrophenols and chlorophenols, including Fenton and photo-Fenton processes, and sulfate (B86663) radical-based systems.

Fenton and Photo-Fenton Processes: The Fenton reaction involves the generation of highly reactive hydroxyl radicals from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). The photo-Fenton process enhances this reaction through the use of UV light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. Studies on 4-nitrophenol have shown that the Fenton process can effectively degrade the compound, with the reaction rate being dependent on pH, and the concentrations of H₂O₂ and Fe²⁺. eeer.org The primary mechanism involves the attack of hydroxyl radicals on the aromatic ring.

Sulfate Radical-Based Systems: Sulfate radical (SO₄•⁻)-based AOPs are another promising technology for the degradation of persistent organic pollutants. Sulfate radicals can be generated from the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by heat, UV light, or transition metals. These radicals have a high redox potential and can effectively oxidize a wide range of organic compounds. The degradation of 2,4,6-trichlorophenol (B30397) by sulfate radicals has been shown to involve the formation of various chlorinated and non-chlorinated byproducts, indicating a complex reaction mechanism that can include dechlorination and ring cleavage. capes.gov.brresearchgate.net In the presence of nitrite (B80452), sulfate radical oxidation of chlorophenols can lead to the formation of chloronitrophenols. nih.gov

Chemiluminescence during AOPs: While not a degradation mechanism itself, chemiluminescence, the emission of light as a result of a chemical reaction, can be observed during the advanced oxidation of certain organic compounds. This phenomenon can provide insights into the reaction mechanisms and the nature of the excited intermediates formed. Specific studies on the chemiluminescence during the AOP of this compound are not available, but research on related compounds could suggest the potential for such emissions during its degradation.

The degradation of nitrophenols and chlorophenols via AOPs typically follows pseudo-first-order or second-order kinetics.

Kinetics: In the Fenton oxidation of 4-nitrophenol, the degradation was found to follow second-order kinetics. eeer.org Similarly, the photo-Fenton degradation of various nitrophenols has been reported to obey pseudo-first-order kinetics. The rate of degradation is influenced by the number of nitro groups on the phenol (B47542) ring.

Intermediate Products: The degradation of this compound through AOPs is expected to produce a variety of intermediate products. Based on studies of related compounds, these are likely to include other chlorinated phenols, hydroquinones, benzoquinones, and eventually, short-chain organic acids. For example, the Fenton oxidation of phenol has been shown to produce catechol, hydroquinone (B1673460), and p-benzoquinone as primary intermediates, which are then further oxidized to organic acids like maleic, acetic, and oxalic acid. nih.gov The degradation of 2,4,6-trichlorophenol by sulfate radicals can lead to the formation of other trichlorophenols, tetrachlorophenols, and tetrachlorobenzenediols. capes.gov.br The degradation of 2,4,5-trichlorophenol (B144370) and 2,3,5,6-tetrachlorophenol (B165523) by pulse electric discharge, another AOP, resulted in intermediates such as dimethyldecene and dichloronaphthalenol. nih.gov

Table 1: Degradation of Related Phenolic Compounds by Advanced Oxidation Processes

| Compound | AOP Method | Key Findings | Reference |

|---|---|---|---|

| 4-Nitrophenol | Homogeneous Fenton | 93.6% degradation at optimal conditions; followed second-order kinetics. Intermediates included hydroquinone and p-benzoquinone. | eeer.org |

| 2,4,6-Trichlorophenol | Sulfate Radical (Co(II)/PMS) | Formation of other polychlorinated aromatics like 2,3,4,6-tetrachlorophenol (B30399). | capes.gov.br |

| Phenol | Fenton's Reagent | Intermediates included catechol, hydroquinone, and p-benzoquinone, followed by organic acids. | nih.gov |

| 2,4,5-Trichlorophenol & 2,3,5,6-Tetrachlorophenol | Pulse Electric Discharge | Formation of intermediates like dimethyldecene and dichloronaphthalenol. | nih.gov |

The ultimate goal of AOPs is the complete mineralization of organic pollutants into carbon dioxide, water, and inorganic ions.

Mineralization Pathways: The mineralization of this compound would involve the initial breakdown of the aromatic ring, followed by the oxidation of the resulting smaller organic fragments. During this process, the nitro group is typically converted to nitrate (B79036) ions (NO₃⁻), and the chlorine atoms are released as chloride ions (Cl⁻). The Fenton oxidation of 4-nitrophenol has been shown to achieve significant mineralization, with up to 60.3% removal of total organic carbon (TOC). eeer.org The photo-Fenton process is generally more effective, with over 92% mineralization reported for various nitrophenols.

Mass Balance Studies: Mass balance studies are essential to account for all the initial carbon, nitrogen, and chlorine from the parent compound in the final products. Such studies provide a comprehensive understanding of the degradation process and confirm complete mineralization. For the Fenton oxidation of pentachlorophenol (B1679276), it was observed that while the parent compound was almost completely degraded, mineralization to CO₂ was not observed, and the reaction intermediates included tetrachlorohydroquinone (B164984) and dichloromaleic acid. navy.mil This highlights that the disappearance of the parent compound does not always equate to complete mineralization. For this compound, a complete mass balance would require the quantification of the parent compound, all organic intermediates, CO₂, nitrate, and chloride ions throughout the degradation process. Due to the lack of specific studies on this compound, a detailed mass balance is not currently available.

Table 2: Mineralization of Related Phenolic Compounds by AOPs

| Compound | AOP Method | TOC Removal (%) | Key Mineralization Products | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Homogeneous Fenton | 60.3 | CO₂, H₂O, NO₃⁻ | eeer.org |

| Various Nitrophenols | Photo-Fenton | >92 | CO₂, H₂O, NO₃⁻ | researchgate.net |

| Pentachlorophenol | Fenton's Reagent | Not observed (CO₂) | Tetrachlorohydroquinone, Dichloromaleic acid | navy.mil |

Biotransformation and Biodegradation Mechanisms

The biodegradation of this compound, a highly substituted and toxic environmental pollutant, involves complex enzymatic processes mediated by various microorganisms. These pathways are crucial for the natural attenuation and engineered bioremediation of sites contaminated with this compound. The primary mechanisms involve the removal of chlorine substituents and the transformation of the nitro group, ultimately leading to the cleavage of the aromatic ring.

Microbial Degradation Pathways

Microorganisms, including bacteria and fungi, employ both aerobic and anaerobic strategies to degrade chlorinated and nitrated aromatic compounds. nih.govnih.gov The degradation of pentachlorophenol (PCP), a structurally similar compound, often begins with reductive dehalogenation to form various tetrachlorophenols (TeCPs), including 2,3,5,6-tetrachlorophenol. nih.gov These TeCPs can then be further dechlorinated to trichlorophenols (TCPs), dichlorophenols (DCPs), and monochlorophenols (MCPs). nih.gov

Under anaerobic conditions, particularly in methanogenic consortia, pentachlorophenol can be reductively dechlorinated to 2,3,5,6-tetrachlorophenol, among other tetrachlorophenol isomers. asm.org These consortia, often found in sewage sludge, can further dehalogenate these intermediates. nih.gov

Fungi, such as Phanerochaete chrysosporium, are also capable of degrading highly chlorinated phenols. nih.gov They utilize extracellular ligninolytic enzymes to initiate the breakdown of these recalcitrant compounds. nih.gov

Reductive Dechlorination Mechanisms of Tetrachlorophenols

Reductive dechlorination is a key initial step in the anaerobic biodegradation of highly chlorinated phenols. wikipedia.org This process involves the removal of chlorine atoms from the aromatic ring, which is replaced by a hydrogen atom. This reaction is catalyzed by reductive dehalogenases and typically occurs under anaerobic conditions where the chlorinated compound acts as an electron acceptor. youtube.com

In a pentachlorophenol-acclimated methanogenic consortium, 2,3,5,6-tetrachlorophenol has been shown to undergo reductive dechlorination to yield 2,3,5-trichlorophenol (B165520). asm.org This trichlorophenol is then further metabolized to 3,5-dichlorophenol. asm.org The removal of chlorine atoms generally proceeds sequentially, with the position of dechlorination being influenced by the specific microorganisms and enzymes involved. Studies with the sulfate-reducing bacterium Desulfomonile tiedjei DCB-1 have shown preferential dehalogenation of meta-chlorine substituents from chlorophenols. nih.gov

The process of reductive dechlorination decreases the toxicity of the parent compound and makes the resulting intermediates more susceptible to subsequent aerobic degradation.

Nitro Group Reduction and Subsequent Transformations

The presence of a nitro group on the aromatic ring adds another layer of complexity to the biodegradation process. The strong electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative attack. nih.gov Therefore, a common strategy employed by microorganisms is the initial reduction of the nitro group.

Bacterial nitroreductases, which are often flavoenzymes, catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. oup.com This reduction can proceed through a series of two-electron transfers, leading to the formation of nitroso, hydroxylamino, and finally amino derivatives. oup.comnih.gov For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 is initiated by the reduction of the nitro group to a hydroxylamino group, which then undergoes an enzymatic rearrangement. nih.gov

The resulting aminophenols are generally less toxic and more amenable to further degradation, including dehalogenation and ring cleavage. cdc.gov The reduction of the nitro group can be a highly selective process, with some enzymes showing a preference for specific nitroaromatic compounds. nih.govyoutube.com

Ring-Cleavage Pathways and Metabolite Identification

Following the initial reductive steps (dechlorination and nitro group reduction), the modified aromatic ring becomes susceptible to cleavage. This is a critical step in the complete mineralization of the compound. Ring cleavage is typically an oxidative process catalyzed by dioxygenase enzymes.

Microorganisms have two primary strategies for aromatic ring breakdown:

Aerobic bacteria: Oxidize the ring to a dihydroxyaromatic compound, such as a catechol or hydroquinone, which is then susceptible to oxidative cleavage.

Anaerobic bacteria: Reduce the aromatic ring by hydrogenation before the fragmentation of the resulting cyclohexane (B81311) skeleton.

For chlorophenols, degradation often proceeds through the formation of chlorocatechols. nih.gov These intermediates can then undergo either ortho or meta cleavage. nih.gov For example, in the degradation of 4-chlorophenol (B41353), the intermediate 4-chlorocatechol (B124253) can be cleaved by catechol-1,2-dioxygenase in the ortho pathway. nih.gov

The identification of metabolites is crucial for elucidating these degradation pathways. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to identify intermediates like tetrachlorophenols, trichlorophenols, and other degradation products. asm.org Quantum chemical studies can also provide insights into the reaction pathways, as demonstrated in the investigation of the OH radical-initiated ring-opening of 2,4,6-trichlorophenol, which was predicted to yield products like chloroethyne, carbon dioxide, and a C(Cl)O• radical. tandfonline.com

Enzymatic Biotransformations and Enzyme Characterization

A variety of enzymes are involved in the biotransformation of this compound and related compounds. These enzymes can be broadly categorized as follows:

Reductive Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic ring under anaerobic conditions. nih.gov They are crucial for the initial detoxification of polychlorinated phenols.

Nitroreductases: These enzymes are responsible for the reduction of the nitro group to an amino group. oup.comresearchgate.net They are typically flavoproteins that use NADH or NADPH as electron donors. oup.comresearchgate.net Bacterial nitroreductases are classified as Type I (oxygen-insensitive) or Type II (oxygen-sensitive). oup.comepa.gov

Monooxygenases and Dioxygenases: These enzymes are key to the aerobic degradation of aromatic compounds. Monooxygenases introduce a single hydroxyl group, often as a first step in activating the ring. For example, pentachlorophenol-4-monooxygenase initiates the degradation of PCP in Sphingomonas chlorophenolicum. nih.gov Dioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. Catechol-1,2-dioxygenases and 2,6-dichloro-p-hydroquinone 1,2-dioxygenase are examples of enzymes involved in the cleavage of chlorinated aromatic rings. nih.gov

Other Enzymes: Other enzymes such as hydrolases, isomerases, and dehydrogenases are involved in the subsequent metabolism of the ring-cleavage products, funneling them into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

The characterization of these enzymes, including their substrate specificity, kinetics, and genetic basis, is essential for understanding and optimizing bioremediation processes.

Comparative Studies of Bioremediation Strategies

Various bioremediation strategies have been developed to treat environments contaminated with chlorinated and nitrated phenols. These can be broadly categorized as in situ (treatment in place) and ex situ (excavation and treatment).

| Strategy | Description | Advantages | Disadvantages |

| Natural Attenuation | Relies on naturally occurring microbial populations and environmental conditions to degrade contaminants. | Low cost, minimally invasive. | Slow process, may not be effective for high concentrations or recalcitrant compounds. |

| Biostimulation | Involves the addition of nutrients (e.g., electron donors, electron acceptors) to stimulate the activity of indigenous microorganisms. | Enhances natural degradation rates. | Requires careful monitoring and control of nutrient addition. |

| Bioaugmentation | Involves the introduction of specific, highly efficient microorganisms or microbial consortia to the contaminated site. | Can be effective for highly contaminated sites or recalcitrant compounds. | Introduced organisms may not survive or compete well with indigenous populations. |

| Phytoremediation | Uses plants to remove, contain, or degrade contaminants. Transgenic plants expressing bacterial nitroreductases have shown enhanced uptake and detoxification of nitroaromatic compounds. researchgate.net | Cost-effective, aesthetically pleasing. | Limited to the root zone of the plants, can be a slow process. |

| Composting | An ex situ method where contaminated soil is mixed with organic materials to enhance microbial degradation. | Can treat a wide range of contaminants, produces a useful end product. | Requires excavation and transport of contaminated material. |

| Slurry Reactors | An ex situ method where contaminated soil or sludge is mixed with water to form a slurry, which is then treated in a bioreactor. | Provides controlled conditions for optimal degradation. | High capital and operating costs. |

Comparative studies often focus on the efficiency of different microbial strains or consortia under various conditions. For example, the degradation of 2,4-dichlorophenol (B122985) has been shown to be faster with immobilized cells of Bacillus insolitus at lower concentrations, while both immobilized and suspended cells performed similarly at higher concentrations. nih.gov The choice of bioremediation strategy depends on a variety of factors, including the type and concentration of the contaminant, the site characteristics, and the regulatory requirements. For compounds like this compound, a combination of anaerobic and aerobic treatment processes may be necessary to achieve complete mineralization. nih.gov

Advanced Analytical Methodologies for 4 Nitro 2,3,5,6 Tetrachlorophenol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 4-Nitro-2,3,5,6-tetrachlorophenol from complex matrices and for its precise quantification. Both gas and liquid chromatography, especially when coupled with mass spectrometry, provide the required sensitivity and selectivity.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS for phenols)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shape and column interactions. Therefore, derivatization is a common strategy employed for chlorophenols to increase their volatility and thermal stability, making them more amenable to GC analysis. A common approach involves converting the acidic phenolic hydroxyl group into an ether or ester.

Research on related compounds like 2,3,4,6-tetrachlorophenol (B30399) and pentachlorophenol (B1679276) often involves derivatization with reagents such as acetic anhydride (B1165640) to form the corresponding acetate (B1210297) esters, or diazomethane (B1218177) to form methyl ethers. thermofisher.com These derivatives are less polar and more volatile, resulting in improved chromatographic performance. For the analysis of this compound, a similar derivatization step would be highly advantageous.

Following separation on a low-polarity capillary column (e.g., a DB-5ms), detection by a mass spectrometer (GC-MS) offers definitive identification. The mass spectrometer fragments the analyte in a reproducible manner, producing a characteristic mass spectrum that serves as a chemical fingerprint. For nitrated and chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides additional confirmation of the analyte's identity. jddtonline.info GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) can further enhance selectivity and sensitivity, which is crucial for trace analysis in complex environmental samples. unl.pt

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Tetrachlorophenol Analog

| Parameter | Example Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Derivatization Agent | Acetic Anhydride (to form acetate ester) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial 60°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector | Splitless mode, 250°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan Mode (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Liquid Chromatography (LC) and Hyphenated Techniques (e.g., LC-MS/MS for nitrophenols/chlorophenols)

Liquid chromatography is particularly well-suited for polar, non-volatile, or thermally labile compounds, making it an excellent alternative to GC for this compound, often without the need for derivatization. ulisboa.pt Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of separation.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for analyzing chlorophenols and nitrophenols in various matrices. copernicus.orgcopernicus.org Atmospheric pressure ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are used to generate ions. For phenols, negative ion mode is typically preferred, as the phenolic proton is readily abstracted to form the [M-H]⁻ ion. copernicus.org

Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring a specific fragmentation of the parent ion into a product ion. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for reliable quantification at very low levels. copernicus.org

Table 2: Representative LC-MS/MS Parameters for Chlorophenol Analysis

| Parameter | Example Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |

| LC Column | C18 or Phenyl-Hexyl, 100 mm x 2.1 mm, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |

| Gradient | Gradient elution from 10% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transition | Parent Ion [M-H]⁻ → Product Ion (e.g., [M-H-HCl]⁻) copernicus.org |

Advanced Detection Modalities (e.g., high-resolution mass spectrometry, chemiluminescence detection)

High-Resolution Mass Spectrometry (HRMS): The use of HRMS detectors, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, coupled with LC provides a significant advantage. HRMS measures the mass-to-charge ratio of an ion with very high accuracy, typically to within 5 ppm. This allows for the determination of the elemental formula of the parent ion and its fragments, providing an exceptional degree of confidence in the identification of unknown compounds and distinguishing between isomers with the same nominal mass. The analysis of nitrated phenols has been successfully performed using a chemical ionization long time-of-flight mass spectrometer (CI-LToF-MS). spectrabase.comspectroscopyonline.com

Chemiluminescence Detection: Chemiluminescence is a detection method known for its outstanding sensitivity. The principle involves a chemical reaction that produces light, and the intensity of this light is proportional to the concentration of the analyte. While specific applications for this compound are not widely documented, methods have been developed for other nitrophenols. These methods often rely on the ability of the nitrophenol to either enhance or inhibit a light-producing reaction, such as the luminol (B1675438) system. This technique could potentially be adapted for the target compound, likely as a post-column detection system following LC separation to ensure selectivity.

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and can also be employed for quantitative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

¹H NMR: In the case of this compound, the aromatic ring is fully substituted, meaning there are no protons directly attached to the ring's carbon atoms. Therefore, the proton NMR spectrum is expected to be very simple, showing only a single, broad signal for the hydroxyl (-OH) proton. The chemical shift of this proton is variable and depends on factors like solvent, temperature, and concentration. For comparison, the related compound 1-Nitro-2,3,5,6-tetrachlorobenzene shows a single proton signal for the H-4 proton.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Due to the molecule's symmetry (a C₂ axis passing through the C1-OH and C4-NO₂ bonds), only four distinct signals are expected for the six aromatic carbons. The chemical shifts would be influenced by the attached functional groups (-Cl, -OH, -NO₂).

2D NMR: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm assignments by correlating carbon atoms to their attached protons (HSQC) or to protons two or three bonds away (HMBC). In this specific molecule, HMBC could correlate the hydroxyl proton to carbons C1, C2, and C6, confirming their positions relative to the -OH group.

Table 3: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OH | 5.0 - 8.0 | Singlet (broad) |

| ¹³C | C1 (-OH) | ~145-150 | Singlet |

| ¹³C | C2, C6 (-Cl) | ~120-125 | Singlet |

| ¹³C | C3, C5 (-Cl) | ~128-133 | Singlet |

| ¹³C | C4 (-NO₂) | ~140-145 | Singlet |

Note: Predicted values are estimates based on standard substituent effects.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum for this compound would show characteristic absorption bands for the O-H group (a broad band around 3200-3600 cm⁻¹), the nitro group (strong asymmetric and symmetric stretches around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively), aromatic C=C bonds (in the 1400-1600 cm⁻¹ region), and C-Cl bonds (typically in the 600-800 cm⁻¹ fingerprint region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light. In general, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals. For this molecule, the symmetric stretching of the nitro group and the vibrations of the chlorinated benzene (B151609) ring are expected to be prominent in the Raman spectrum. Studies on nitrophenol isomers show characteristic peaks for the nitro group's asymmetric stretching vibration around 1333-1343 cm⁻¹.

Table 4: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C=C (aromatic) | Stretching | 1400 - 1600 | Medium to Weak |

| NO₂ | Asymmetric Stretching | 1500 - 1570 | Strong |

| NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |

| C-O | Stretching | 1150 - 1250 | Medium |

| C-Cl | Stretching | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Behavior Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing nitrophenolic compounds, including this compound. The UV-Vis spectrum of a related compound, 4-nitrophenol (B140041), shows a characteristic absorption peak around 317-320 nm. researchgate.netresearchgate.net Upon addition of a reducing agent like sodium borohydride (B1222165), this peak shifts to approximately 400 nm, indicating the formation of the 4-nitrophenolate (B89219) ion. researchgate.netresearchgate.net This spectral shift is a key indicator of chemical transformation and is utilized in monitoring the reduction of nitrophenols.

The photochemical behavior of chlorinated phenols is of significant environmental interest. Studies on related compounds, such as 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), demonstrate that these compounds undergo degradation under UV irradiation, a process that can be enhanced by photocatalysts like titanium dioxide (TiO2). The degradation of 2,4,6-TCP has been shown to be effective under sunlight, with complete degradation achievable within 60 minutes in the presence of TiO2. kku.ac.th The efficiency of this photodegradation can be monitored by tracking the decrease in the parent compound's concentration and the corresponding reduction in Total Organic Carbon (TOC). kku.ac.th For instance, the photodegradation of 2,4,6-TCP resulted in an 88.49% removal of TOC after 90 minutes of illumination. kku.ac.th

The process often follows first-order kinetics, and the formation of intermediates and final products, such as chloride ions, can be quantified to understand the degradation pathway. kku.ac.thfrontiersin.org For example, the degradation of 2,4,6-TCP in a photo-sulfite system leads to the formation of several dechlorinated compounds and non-chlorinated low molecular weight carboxylic acids. researchgate.net However, the process can also lead to the formation of more toxic polychlorophenols and dibenzofurans. researchgate.net

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, cost-effective, and often rapid alternative for the detection of nitrophenolic compounds. scispace.com These techniques typically involve the use of modified electrodes to enhance selectivity and sensitivity towards the target analyte. scispace.com

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed techniques. nih.govmdpi.com For the related compound 4-nitrophenol (4-NP), electrochemical sensors have been developed using various materials to modify glassy carbon electrodes (GCE), including:

Porous graphitic carbon nitride (O-gC3N4) nih.gov

Bismuth film electrodes (BiFE) conicet.gov.ar

Pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) nih.gov

Biomass-derived activated carbon rsc.org

Ti3C2Tx MXene researchgate.netrsc.org

Platinum nanoparticles embedded in polypyrrole-carbon black/ZnO nanocomposites mdpi.com

These modified electrodes exhibit enhanced electrocatalytic activity towards the reduction of the nitro group in nitrophenols. nih.govnih.govrsc.org The detection is typically based on the cathodic reduction peak of the nitro group. The performance of these sensors is evaluated based on their linear detection range, limit of detection (LOD), and sensitivity.

Below is a table summarizing the performance of various electrochemical sensors for the detection of 4-nitrophenol, a compound structurally related to this compound.

| Electrode Modifier | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Sensitivity (μA μM⁻¹ cm⁻²) | Reference |

| O-gC3N4/SPE | DPV | 0.0033 - 0.313 | 0.075 | Not Reported | nih.gov |

| PDPP–GO/GCE | CV | 0.5 - 163 | 0.10 | 18.54 & 6.61 | nih.gov |

| AC-modified GCE | LSV | up to 500 | 0.16 | 5.810 | rsc.org |

| Ti3C2Tx MXene/GCE | DPV | 0.5 - 25.0 | 0.11 | Not Reported | rsc.org |

| Pt NPs/PPy-CB/ZnO NCs/GCE | DPV | 1.5 - 40.5 | 1.25 | 7.8892 | mdpi.com |

CV: Cyclic Voltammetry, DPV: Differential Pulse Voltammetry, LSV: Linear Sweep Voltammetry, SPE: Screen-Printed Electrode, GCE: Glassy Carbon Electrode, AC: Activated Carbon, NCs: Nanocomposites.

The development of these sensors has enabled the successful determination of nitrophenols in various environmental water samples, demonstrating their practical applicability. nih.govnih.gov

Sample Preparation Strategies for Complex Matrices in Research Studies

The accurate analysis of this compound and related compounds in complex matrices such as environmental and biological samples necessitates effective sample preparation to isolate the analyte and remove interfering substances. osha.govnih.gov

For air sampling, a common technique involves drawing a known volume of air through a sampling device containing a solid sorbent, such as XAD-7 resin, to trap vapor-phase components. osha.gov An upstream glass fiber filter can be used to capture aerosol particles. osha.gov After collection, the analytes are desorbed from the sorbent using a suitable solvent like methanol for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC). osha.gov

For water samples, pre-treatment often involves filtration to remove suspended materials. nih.gov In some cases, direct analysis of the filtered water is possible, especially with highly sensitive electrochemical methods. nih.gov For trace analysis, a pre-concentration step may be required.

In the context of soil and sediment samples, the typical procedure involves homogenization followed by solvent extraction. nih.gov The choice of extraction solvent is crucial for achieving high recovery of the target analyte.

Biological samples like blood and urine require more extensive cleanup. For blood, serum is often separated by centrifugation and then extracted with an organic solvent such as methylene (B1212753) chloride. nih.gov For urine, a hydrolysis step may be performed before extraction with a solvent like toluene. nih.gov

The following table summarizes various sample preparation strategies for related phenolic compounds found in different matrices.

| Analyte | Matrix | Sample Preparation Technique | Analytical Method | Reference |

| 2,3,4,6-Tetrachlorophenol | Air | Adsorption on XAD-7 resin with a glass fiber filter, followed by methanol desorption. | HPLC-UV | osha.gov |

| 4-Nitrophenol | Tap Water | Filtration. | DPV | nih.gov |

| 2,4,6-Trinitrotoluene | Soil/Sediment | Homogenization, solvent extraction. | HPLC | nih.gov |

| 2,4,6-Trinitrotoluene | Blood | Centrifugation to obtain serum, extraction with methylene chloride. | HPLC-MS | nih.gov |

| 2,4,6-Trinitrotoluene | Urine | Hydrolysis, extraction with toluene. | HPLC-MS | nih.gov |

HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection, DPV: Differential Pulse Voltammetry, HPLC-MS: High-Performance Liquid Chromatography-Mass Spectrometry.

These sample preparation methods are essential for obtaining reliable and accurate quantitative data in research studies focusing on the environmental fate and toxicological impact of these compounds.

Theoretical and Computational Studies of 4 Nitro 2,3,5,6 Tetrachlorophenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies on reaction mechanisms, excited states, molecular properties)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of substituted phenols. While direct DFT studies on 4-Nitro-2,3,5,6-tetrachlorophenol are not extensively available in public literature, we can infer its properties based on studies of similar compounds, such as other chlorophenols and nitrophenols.

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of the electronic structure include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule.

For aromatic compounds like phenols, the presence of substituents significantly influences the electronic properties. The chlorine atoms, being electron-withdrawing through induction but electron-donating through resonance, and the nitro group, a strong electron-withdrawing group, both modulate the electron density of the aromatic ring and the phenolic hydroxyl group.

In a computational study on 4-nitrophenol (B140041) using DFT with the B3LYP functional and 6-311+G basis set, the HOMO-LUMO energy gap was calculated to be 3.76 eV. researchgate.net The HOMO is typically localized on the phenolate (B1203915) moiety, while the LUMO is concentrated on the nitro group and the aromatic ring. This charge separation in the frontier orbitals is indicative of a potential for intramolecular charge transfer upon electronic excitation. For this compound, the additional chlorine atoms are expected to further lower the HOMO and LUMO energy levels and potentially affect the energy gap. The increased electron-withdrawing nature of the tetrachlorinated ring would likely lead to a different HOMO-LUMO gap, influencing its reactivity.

Table 1: Calculated Electronic Properties of 4-Nitrophenol (for comparison)

| Parameter | Value | Method | Reference |

| HOMO Energy | - | DFT/B3LYP/6-311+G | researchgate.net |

| LUMO Energy | - | DFT/B3LYP/6-311+G | researchgate.net |

| HOMO-LUMO Gap | 3.76 eV | DFT/B3LYP/6-311+G | researchgate.net |

Note: Specific values for this compound are not available in the searched literature. The data for 4-nitrophenol is provided for comparative purposes.

Understanding the reaction pathways of this compound is crucial for predicting its environmental fate and designing degradation processes. Computational studies can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers.

One important reaction pathway for chlorophenols is their degradation through advanced oxidation processes. A study on the chemiluminescence of the three isomers of tetrachlorophenol (TeCPs) and pentachlorophenol (B1679276) (PCP) during degradation by Fenton reagents revealed that 2,3,5,6-tetrachlorophenol (B165523) produced the strongest chemiluminescence. This was attributed to the formation of chlorinated quinoid intermediates and semiquinone radicals. The study proposed that the hydroxyl radical-dependent formation of more tetrachlorinated quinoids and quinone-dioxetanes leads to electronically excited carbonyl species, which are responsible for the observed chemiluminescence.

This suggests that a key reaction pathway for the degradation of this compound likely involves initial attack by hydroxyl radicals, leading to the formation of radical species and subsequent ring-opening or transformation into quinone-like structures. DFT calculations could be employed to model the geometries and energies of the transition states for these reaction steps, providing activation energies and reaction rate constants.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, offering insights into intermolecular interactions in different environments, such as in solution or at interfaces. For this compound, MD simulations could be used to understand its solubility in various solvents and its interaction with biological macromolecules or environmental matrices.

The interactions of this compound with surrounding water molecules would be of particular interest for understanding its environmental transport and bioavailability. These simulations can reveal details about hydrogen bonding between the phenolic hydroxyl group and water, as well as hydrophobic interactions involving the chlorinated aromatic ring.

Quantitative Structure-Reactivity/Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity. These models are particularly useful for predicting the properties of untested chemicals based on a set of calculated molecular descriptors.

For substituted phenols, QSAR models have been developed to predict their toxicity. researchgate.netnih.govnih.gov These studies have shown that the toxicity of phenols is often correlated with descriptors such as the logarithm of the octanol-water partition coefficient (logP), which represents hydrophobicity, and electronic parameters like the HOMO or LUMO energies or the HOMO-LUMO gap. nih.gov

A QSAR study on the toxicity of nitrophenols to Chlorella vulgaris identified hydrophobicity, hardness, and electrophilicity as key factors. nih.gov Another study on the acute oral toxicity of N-nitroso compounds found that descriptors related to polarizability, ionization potential, and the presence of C-O bonds were significant. nih.gov For this compound, a QSAR model would likely include descriptors that capture its high degree of chlorination and the presence of the nitro group.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Substituted Phenols

| Descriptor | Description | Relevance |

| logP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule, influencing its partitioning in biological and environmental systems. nih.gov |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. nih.govnih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule and is often correlated with electrophilicity. nih.gov |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |

| Molecular Weight | Mass of the molecule | A basic descriptor that can correlate with size-dependent properties. |

Spectroscopic Property Predictions and Validation with Experimental Data

Computational methods can be used to predict various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic transitions.

The theoretical vibrational frequencies of this compound can be calculated using DFT. These calculations would reveal the characteristic vibrational modes associated with the O-H stretch of the phenol (B47542) group, the C-Cl stretches, the N-O stretches of the nitro group, and the various aromatic ring vibrations. Comparison with experimental IR and Raman spectra would allow for a detailed assignment of the observed spectral bands.

The electronic absorption spectrum in the UV-Visible region is determined by the electronic transitions between molecular orbitals. For 4-nitrophenol, the UV-Vis spectrum shows a major absorption peak at around 317 nm, which shifts to around 400 nm upon formation of the 4-nitrophenolate (B89219) ion in alkaline solution. researchgate.netresearchgate.net These absorptions are typically due to π → π* transitions within the aromatic system. Time-dependent DFT (TD-DFT) calculations can be used to predict the excitation energies and oscillator strengths of these transitions for this compound. The presence of four chlorine atoms is expected to cause a shift in the absorption maxima compared to 4-nitrophenol.

Table 3: Experimental UV-Vis Absorption Maxima of 4-Nitrophenol (for comparison)

| Species | Wavelength (λmax) | Solvent/Conditions | Reference |

| 4-Nitrophenol | ~317 nm | Water | researchgate.netresearchgate.net |

| 4-Nitrophenolate ion | ~400 nm | Alkaline solution | researchgate.netresearchgate.net |

Note: Predicted or experimental spectroscopic data specifically for this compound were not found in the searched literature. The data for 4-nitrophenol is provided for comparative purposes.

Derivatives and Chemical Applications of 4 Nitro 2,3,5,6 Tetrachlorophenol in Chemical Research

Utilization as a Precursor in the Synthesis of Novel Organic Compounds

A primary application of 4-nitro-2,3,5,6-tetrachlorophenol in chemical research is its role as a precursor in the synthesis of more complex organic molecules, particularly in the agrochemical sector. The compound's inherent herbicidal and fungicidal properties make it a valuable starting material for the development of new pesticides. nih.gov

One notable example is the synthesis of 2,3,5,6-tetrachloro-4-nitroanisole , a known fungicide. This transformation is achieved through the methylation of the phenolic hydroxyl group of this compound. This derivative maintains the chlorinated and nitrated aromatic core, which is often crucial for its biological activity.

The reactivity of the phenolic -OH group and the potential for nucleophilic substitution of the chlorine atoms or the nitro group (under specific conditions) open avenues for the creation of a variety of derivatives. Research in this area continues to explore the synthesis of novel compounds with potentially enhanced or specific biological activities.

Role in the Development of Analytical Reference Standards